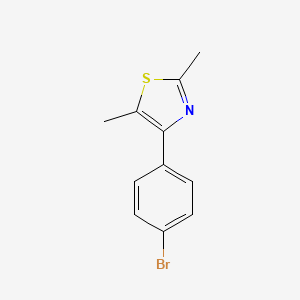

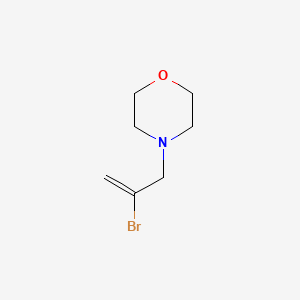

Morpholine, 4-(2-bromo-2-propenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

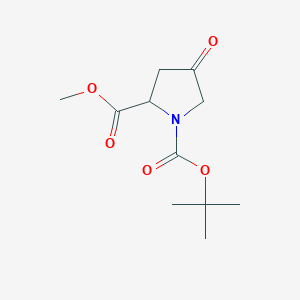

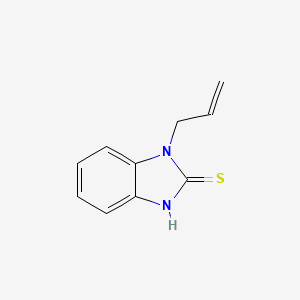

Morpholine, 4-(2-bromo-2-propenyl)- is a useful research compound. Its molecular formula is C7H12BrNO and its molecular weight is 206.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality Morpholine, 4-(2-bromo-2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(2-bromo-2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis Applications

Synthesis of Morpholine Derivatives

The synthesis of various morpholine derivatives, such as 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride and 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, has been achieved using 2-bromo-1-(4-methoxyphenyl)-1-propanone and 2-bromo-1-(3-fluorophenyl)-1-propanone, respectively. These compounds have shown potential in antidepressant activity studies (Tan Bin, 2011; Tao Yuan, 2012).

Novel Synthesis Methods

Research on novel synthesis methods for cis-3,5-disubstituted morpholine derivatives using bromine in dichloromethane has been conducted. This process has led to the synthesis of compounds like 3,5-di(cyanomethyl)morpholine, indicating the versatility of morpholine in chemical synthesis (M. D’hooghe et al., 2006).

Chemical Properties and Reactions

Study of Chemical Properties

Research has explored the chemical properties of morpholine derivatives, such as the formation of 2-oxo-azetidine and 3-oxo-morpholines, which indicates the potential for diverse chemical reactions involving morpholine (R. F. Abdulla et al., 1971).

Crystal Structure Analysis

The crystal structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene has been analyzed, providing insights into the structural aspects of morpholine compounds and their derivatives (C. Ibiş et al., 2010).

Antibiotic and Antimicrobial Research

- Antibiotic Activity Modulation: A study on 4-(Phenylsulfonyl) morpholine demonstrated its potential in modulating antibiotic activity against multidrug-resistant strains of various bacteria and fungi, indicating its relevance in medical research (M. A. Oliveira et al., 2015).

Complexation and Binding Studies

Complexation with Metals

Research has been conducted on the complexation of morpholine derivatives with palladium(II) and mercury(II), showcasing the compound's utility in the study of metal-ligand interactions (A. Singh et al., 2000).

Biomolecular Binding Properties

New morpholine derivatives have been synthesized and analyzed for their photophysics and biomolecular binding properties, highlighting their potential applications in biochemistry and pharmaceuticals (H. Bonacorso et al., 2018).

作用機序

Target of Action

Morpholine, 4-(2-bromo-2-propenyl)-, also known as 4-(2-bromoprop-2-enyl)morpholine, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Result of Action

The result of the action of Morpholine, 4-(2-bromo-2-propenyl)- is the formation of new carbon-carbon bonds via the SM coupling reaction . This reaction is a key step in organic synthesis, allowing for the creation of complex organic compounds from simpler building blocks .

Action Environment

The action of Morpholine, 4-(2-bromo-2-propenyl)- is influenced by various environmental factors. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed under a variety of conditions, making it a versatile tool in organic synthesis . The stability and efficacy of the compound can be affected by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

4-(2-bromoprop-2-enyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJIFSVCTDWVQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCOCC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403903 |

Source

|

| Record name | Morpholine, 4-(2-bromo-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37828-83-4 |

Source

|

| Record name | Morpholine, 4-(2-bromo-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)